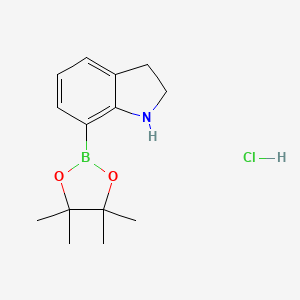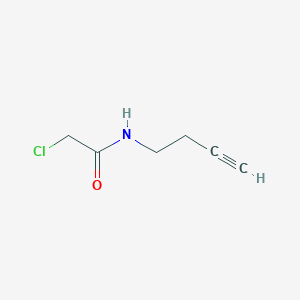![molecular formula C10H21ClN2O2 B13453684 tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride CAS No. 2913229-25-9](/img/structure/B13453684.png)
tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with azetidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and as a research tool in drug discovery.
Industry: In the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Uniqueness
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the tert-butyl carbamate group. These features contribute to its stability, reactivity, and versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
2913229-25-9 |
|---|---|
Molekularformel |
C10H21ClN2O2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-;/m0./s1 |
InChI-Schlüssel |
GFDVNNWFQBFRJT-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](C1CNC1)NC(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
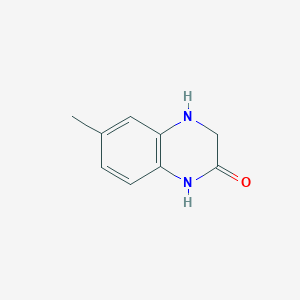
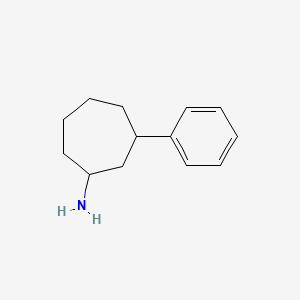
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
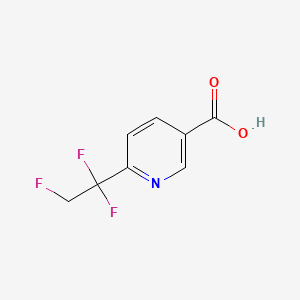
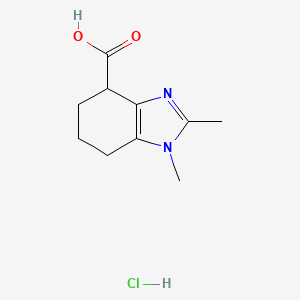
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
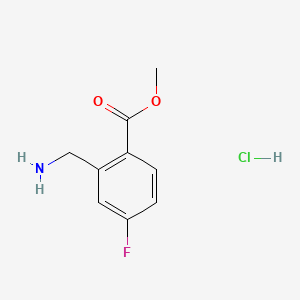
![1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride](/img/structure/B13453656.png)
